molecular formula C15H19ClN2O2 B1320165 N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)-2-methoxyethanamine CAS No. 917748-03-9

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)-2-methoxyethanamine

Cat. No.: B1320165
CAS No.: 917748-03-9
M. Wt: 294.77 g/mol
InChI Key: IYAOOLVRMOVYFP-UHFFFAOYSA-N
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Description

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)-2-methoxyethanamine is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chloro group, an ethoxy group, and a methoxy-ethylamine moiety attached to the quinoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)-2-methoxyethanamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination using reagents like phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).

    Ethoxylation: The ethoxy group can be introduced through an ethoxylation reaction using ethyl iodide (C2H5I) in the presence of a base such as potassium carbonate (K2CO3).

    Attachment of the Methoxy-Ethylamine Moiety: The final step involves the nucleophilic substitution reaction of the quinoline derivative with 2-methoxy-ethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)-2-methoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce the quinoline ring or other functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)-2-methoxyethanamine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its quinoline core, which is known for antimicrobial, antimalarial, and anticancer activities.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Biology: The compound serves as a probe to investigate the structure-activity relationships of quinoline derivatives.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibit topoisomerase enzymes, or interact with other cellular proteins, leading to its biological effects. The presence of the chloro, ethoxy, and methoxy-ethylamine groups can modulate its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-6-methoxy-quinolin-3-ylmethyl)-(2-methoxy-ethyl)-amine: Similar structure with a methoxy group instead of an ethoxy group.

    (2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-(2-ethoxy-ethyl)-amine: Similar structure with an ethoxy-ethyl group instead of a methoxy-ethyl group.

    (2-Chloro-6-ethoxy-quinolin-3-ylmethyl)-(2-hydroxy-ethyl)-amine: Similar structure with a hydroxy-ethyl group instead of a methoxy-ethyl group.

Uniqueness

N-((2-Chloro-6-ethoxyquinolin-3-yl)methyl)-2-methoxyethanamine is unique due to the specific combination of functional groups attached to the quinoline core. The presence of the chloro, ethoxy, and methoxy-ethylamine groups provides distinct chemical properties and biological activities compared to other similar compounds. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

IUPAC Name

N-[(2-chloro-6-ethoxyquinolin-3-yl)methyl]-2-methoxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN2O2/c1-3-20-13-4-5-14-11(9-13)8-12(15(16)18-14)10-17-6-7-19-2/h4-5,8-9,17H,3,6-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYAOOLVRMOVYFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC(=C(N=C2C=C1)Cl)CNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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